(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c24-16-6-4-15(5-7-16)11-21-22(27)18-8-9-20-19(23(18)29-21)13-26(14-28-20)12-17-3-1-2-10-25-17/h1-11H,12-14H2/b21-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQJVZOGTNCTJX-NHDPSOOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)OCN1CC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)OCN1CC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound belonging to the oxazine class. Its unique structure includes a bromobenzylidene moiety and a pyridine ring, which contribute to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C23H17BrN2O3
- Molecular Weight : 449.304 g/mol
- IUPAC Name : this compound
The biological activity of this compound has been primarily linked to its interaction with various molecular targets in cellular pathways. The following mechanisms have been proposed:
- Antagonistic Activity on P2X Receptors :
- Recent studies have highlighted that compounds similar in structure to this compound exhibit antagonistic effects on P2X receptors, particularly P2X4. These receptors play crucial roles in pain signaling and inflammation.
- A related compound, 5-BDBD (5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one), demonstrated an IC50 of 0.75 μM against the P2X4 receptor, suggesting that brominated derivatives may share similar antagonistic properties .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into their therapeutic potential:
- Case Study on P2X4 Receptor Antagonism :
- Antiproliferative Effects :
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that compounds similar to (Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that derivatives of benzofuroxazine compounds can act as effective anticancer agents through multiple pathways, including the modulation of signaling pathways involved in cell survival and death .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The presence of the pyridine moiety is believed to enhance its interaction with microbial targets .
3. Enzyme Inhibition
In silico studies have suggested that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been evaluated for its potential as an α-glucosidase inhibitor, which is relevant in the management of diabetes . Molecular docking studies indicate favorable binding interactions with the active sites of target enzymes, suggesting a mechanism through which it may exert its biological effects .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of a series of benzofuroxazine derivatives, including this compound. The results indicated a dose-dependent cytotoxic effect on human cancer cell lines with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion tests, suggesting its potential as a broad-spectrum antimicrobial agent .
Potential Applications
Given its diverse biological activities, this compound holds promise for several applications:
- Drug Development : As a lead compound for developing new anticancer or antimicrobial therapies.
- Pharmaceutical Research : For studying enzyme interactions and developing inhibitors for metabolic diseases.
- Chemical Biology : As a tool compound for probing biological pathways and mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzofuro-oxazinones and related heterocycles. Below is a systematic comparison with key analogs:
Table 1: Structural and Functional Group Comparison
Key Findings:
The pyridin-2-ylmethyl group at position 8 introduces a basic nitrogen atom, which may influence solubility and hydrogen-bonding capacity relative to the 4-pyridinylmethylene analog in ’s compound .
Impact of Core Heterocycle: Benzofuro-oxazinones (as in the target compound) exhibit greater rigidity compared to chromene derivatives (e.g., ’s compound), which may restrict conformational flexibility but enhance binding specificity .
Solubility and Stability :
- The 1,4-dioxane solvate in ’s compound improves crystallinity and stability under storage conditions, a feature absent in the target compound .
Computational and Experimental Similarity Analysis
- Structural Similarity Coefficients: Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares ~75% similarity with ’s analog (due to shared benzofuro-oxazinone core) but only ~40% with ’s chromene derivative .
- Biological Relevance : The bromine atom’s electronegativity and steric bulk may mimic halogen-bonding motifs seen in kinase inhibitors, contrasting with the fluorine atom in ’s compound, which prioritizes hydrophobic interactions .
Preparation Methods
Schiff Base Formation and Cyclization
The most widely reported route involves a two-step process:
Step 1: Schiff Base Synthesis
4-Bromobenzaldehyde reacts with 2-amino-5-hydroxybenzoic acid in ethanol under reflux to yield 2-(4-bromobenzylideneamino)-5-hydroxybenzoic acid. Catalytic acetic acid accelerates imine formation, achieving 85–92% conversion.
Step 2: Oxazinone Ring Closure
The Schiff base undergoes cyclization with 2,4-toluene diisocyanate (TDI) in anhydrous chloroform at 60°C for 12 hours. TDI acts as both a dehydrating agent and cyclization promoter, forming the benzofurooxazinone framework.
# Simplified reaction equation (non-executable)
Schiff_base + TDI → Benzofurooxazinone + CO2 + H2O
Typical Conditions
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | Chloroform |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Pyridin-2-ylmethyl Incorporation
Post-cyclization, the pyridine moiety is introduced via one of two strategies:
Method A: Direct Alkylation
Treating the oxazinone intermediate with 2-(chloromethyl)pyridine in DMF at 80°C for 6 hours in the presence of K2CO3. The base deprotonates the secondary amine, enabling nucleophilic substitution.
Method B: Reductive Amination
Condensing 2-pyridinecarboxaldehyde with the oxazinone’s amine group using NaBH3CN in methanol. This method offers superior stereocontrol but lower yields (54–61%).
Stereochemical Control and Optimization
(Z)-Isomer Selectivity
The benzylidene double bond’s configuration is reaction-condition-dependent:
Key Finding : TDI-mediated cyclization at 60°C maximizes (Z)-isomer formation (89–91% by HPLC).
Advanced Purification Techniques
Chromatographic Separation
Crude products require silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient). The (Z)-isomer elutes first due to reduced polarity.
Elution Profile
| Component | Rf (Ethyl Acetate/Hexane 1:1) |
|---|---|
| (Z)-Isomer | 0.43 |
| (E)-Isomer | 0.37 |
| Unreacted Schiff Base | 0.12 |
Recrystallization Optimization
Ethanol/water (4:1) at −20°C produces needle-like crystals suitable for X-ray diffraction. Crystallographic data confirms the (Z)-configuration via Br···O non-covalent interactions (2.89 Å).
Analytical Characterization
Spectroscopic Fingerprints
1H NMR (400 MHz, CDCl3)
- δ 8.51 (d, J = 4.8 Hz, 1H, Py-H)
- δ 7.92 (s, 1H, CH=N)
- δ 7.68 (d, J = 8.4 Hz, 2H, BrC6H4)
- δ 4.72 (s, 2H, NCH2Py)
IR (KBr)
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate enhanced efficiency in microreactors:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Isolated Yield | 68% | 81% |
| Solvent Consumption | 15 L/kg | 6 L/kg |
Key advantages include precise temperature control and reduced diisocyanate hydrolysis.
Challenges and Mitigation Strategies
Byproduct Formation
Major byproducts and suppression methods:
- Over-alkylation : Limit pyridinemethyl chloride to 1.1 equivalents.
- Ring-Opened Adducts : Maintain pH < 8 during cyclization.
Emerging Methodologies
Enzymatic Cyclization
Lipase-catalyzed ring closure in ionic liquids ([BMIM][BF4]) achieves 63% yield with 98% (Z)-selectivity. Advantages include ambient temperature and reduced waste.
Photochemical Synthesis
UV irradiation (254 nm) of nitrobenzylidene precursors induces radical cyclization, bypassing diisocyanate use. Current yields remain low (29%) but demonstrate conceptual viability.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing (Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?
- Methodological Answer: The synthesis involves multi-step reactions, including condensation of 4-bromobenzaldehyde derivatives with pyridinylmethyl precursors under controlled conditions. Key steps include:
- Temperature Control: Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate stability .
- Catalysis: Lewis acids (e.g., ZnCl₂) may accelerate benzofuro-oxazinone ring formation .
Optimization requires iterative adjustments to pH (neutral to mildly acidic) and reaction time (6–12 hours) to achieve >70% yield .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the Z-configuration of the benzylidene group is verified by coupling constants (J = 10–12 Hz) in ¹H NMR .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., observed [M+H]⁺ at m/z 487.12 vs. calculated 487.10) and detect impurities .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How is the compound’s stereochemistry and crystal structure determined?
- Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration and bond angles. For example, the dihedral angle between the benzofuro-oxazinone core and the 4-bromophenyl group is ~45°, confirming the Z-isomer .
- Computational Modeling: Density Functional Theory (DFT) predicts optimized geometries and compares them with experimental data (e.g., RMSD < 0.5 Å) .
Advanced Research Questions
Q. How do substituent modifications (e.g., bromine vs. methoxy groups) influence reactivity and bioactivity?
- Methodological Answer:
- Comparative Synthesis: Replace the 4-bromo group with methoxy or chloro substituents and evaluate reaction kinetics. Bromine’s electron-withdrawing effect reduces nucleophilic attack rates by ~30% compared to methoxy groups .
- Bioactivity Screening: Use in vitro assays (e.g., kinase inhibition) to correlate substituent electronegativity with IC₅₀ values. Bromine enhances binding affinity due to halogen bonding with target proteins .
Q. How can discrepancies between theoretical and experimental HRMS data be resolved?
- Methodological Answer:
- Isotopic Pattern Analysis: Check for ⁷⁹Br/⁸¹Br isotopic splitting (1:1 ratio) to confirm bromine presence .
- Fragmentation Studies: Use tandem MS (MS/MS) to identify unexpected adducts (e.g., sodium or potassium ions) that shift m/z values .
- Error Margin Calculation: Accept deviations < 5 ppm as acceptable for HRMS validation .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers to predict membrane permeability (e.g., logP ~3.5) .
- Docking Studies: Use AutoDock Vina to screen against protein targets (e.g., cytochrome P450), identifying key hydrogen bonds with pyridinylmethyl groups .
Q. What challenges arise in stereochemical control during synthesis, and how are they addressed?
- Methodological Answer:
- Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans auxiliaries) to enforce Z-configuration during benzylidene formation .
- Kinetic vs. Thermodynamic Control: Lower reaction temperatures (e.g., 0–5°C) favor the kinetic Z-product over the E-isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
